Calcium fumarate

CAS No.: 7718-51-6

Cat. No.: VC1819144

Molecular Formula: C4H2CaO4

Molecular Weight: 154.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7718-51-6 |

|---|---|

| Molecular Formula | C4H2CaO4 |

| Molecular Weight | 154.13 g/mol |

| IUPAC Name | calcium;(E)-but-2-enedioate |

| Standard InChI | InChI=1S/C4H4O4.Ca/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |

| Standard InChI Key | HDRTWMBOUSPQON-TYYBGVCCSA-L |

| Isomeric SMILES | C(=C/C(=O)[O-])\C(=O)[O-].[Ca+2] |

| SMILES | C(=CC(=O)[O-])C(=O)[O-].[Ca+2] |

| Canonical SMILES | C(=CC(=O)[O-])C(=O)[O-].[Ca+2] |

Introduction

Chemical Properties and Structure

Calcium fumarate possesses distinct chemical and physical properties that determine its functionality in various applications. Understanding these properties is essential for optimizing its use in different contexts.

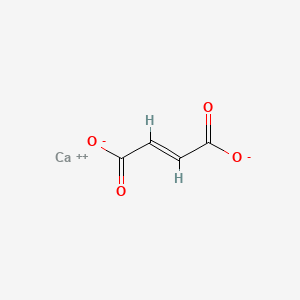

Molecular Structure and Identification

Calcium fumarate has the chemical formula Ca(C2H2(COO)2) or (OOC-CH=CH-COO)Ca, representing a calcium ion bonded with fumarate anions . The fumarate component contains a trans (E) double bond between carbon atoms, giving the molecule its characteristic structure and properties.

Table 1: Chemical Identification and Properties of Calcium Fumarate

| Property | Value |

|---|---|

| Chemical Name | Calcium fumarate |

| CAS Number | 19855-56-2 |

| EC Number | 243-376-3 |

| Molecular Formula | CaC4H2O4 |

| IUPAC Name | calcium; (E)-but-2-enedioate |

| Molecular Weight | 154.134 |

| E Number | E367 |

| Appearance | White granules |

| Stereochemistry | Achiral |

| E/Z Centers | 1 |

| PubChem CID | 6433512 |

The molecular structure of calcium fumarate features the calcium ion coordinated with the carboxylate groups of the fumarate portion. The trans configuration of the double bond in the fumarate component provides stability to the molecule, allowing it to maintain its integrity under various processing and storage conditions .

Preparation Methods

Several methods have been developed for the synthesis of calcium fumarate, with varying approaches depending on the intended application, desired purity, and production scale.

Ammonia-Based Method

A patent-protected method for preparing calcium fumarate involves the reaction between fumaric acid and ammonia water to create a mixed solution, followed by the addition of calcium chloride solution . This process includes the following steps:

-

Mixing fumaric acid with ammonia water (pH 6-8) to prepare a solution

-

Preparing a calcium chloride solution separately

-

Combining the two solutions under controlled conditions

-

Stirring and cooling to promote crystallization

-

Filtration, rinsing, and drying to obtain pure calcium fumarate

This method yields high-purity calcium fumarate with a 1:1 molar ratio of fumaric acid to calcium, making it suitable for food and pharmaceutical applications .

Direct Base Method

An alternative approach for preparing calcium fumarate involves direct reactions between fumaric acid and calcium sources such as calcium oxide or calcium carbonate :

-

Suspending fumaric acid in water

-

Adding calcium base (e.g., calcium hydroxide, calcium oxide, or calcium carbonate)

-

Heating and stirring until complete solubilization occurs

Table 2: Comparison of Calcium Fumarate Preparation Methods

| Method | Starting Materials | Process Steps | Advantages |

|---|---|---|---|

| Ammonia Method | Fumaric acid, ammonia water, calcium chloride | Mixing, crystallization, filtration, drying | Environmentally friendly, no organic solvents, high purity |

| Direct Base Method | Fumaric acid, calcium oxide/carbonate | Reaction, heating, stirring, filtration, drying | Simpler process, fewer reagents |

| Calcium Oxide Method | Fumaric acid, calcium oxide, hydrochloric acid | Mixing, reaction, filtration, drying | Efficient conversion, controlled reaction |

The ammonia-based method offers several advantages, including environmental friendliness (avoids organic solvents like alcohols and acetic acid), lower energy consumption, simpler preparation process, and reduced production costs .

Bioavailability and Absorption

The effectiveness of calcium fumarate as a nutritional supplement depends significantly on its bioavailability and absorption in the body. Research has investigated how calcium from this compound compares to other common calcium sources.

| Calcium Salt | Fractional Absorption | Statistical Significance |

|---|---|---|

| Calcium Fumarate | 0.27-0.30 | Not significantly different from other tested salts |

| Calcium Malate Fumarate | 0.27-0.30 | Not significantly different from other tested salts |

| Calcium Citrate Malate | 0.27-0.30 | Reference standard |

| Calcium Citrate | 0.27-0.30 | Not significantly different from other tested salts |

| Calcium Carbonate | 0.27-0.30 | Not significantly different from other tested salts |

These findings are particularly important for the application of calcium fumarate in dietary supplements and fortified foods, as they confirm that this compound provides calcium with absorption comparable to other widely used calcium sources.

Applications and Uses

Calcium fumarate has diverse applications across multiple industries, with particularly important roles in dietary supplementation, food production, and medical treatments.

Dietary Supplementation

As a dietary supplement, calcium fumarate serves as an effective source of calcium, an essential mineral that plays crucial roles in numerous physiological functions . The applications include:

-

Calcium fortification of foods to improve nutritional value

-

Mineral enrichment in tablet formulations

-

General dietary supplementation to meet daily calcium requirements

-

Supplementation for specific populations with increased calcium needs, including:

Food Industry Applications

In the food industry, calcium fumarate serves multiple functions beyond simple calcium fortification :

-

Acidity regulator (pH control agent)

-

Nutrient additive for dietary enrichment

-

Functional ingredient in specialized food formulations

The compound is classified by the FDA as a dietary and nutritional additive (21CFR§172.350) and has been used in food applications for many years .

Medical Applications

Calcium fumarate has important medical applications, particularly in treating conditions associated with calcium deficiency :

-

Bone loss (osteoporosis)

-

Weak bones (osteomalacia/rickets)

-

Hypoparathyroidism (decreased activity of the parathyroid gland)

-

Latent tetany (a muscle disease)

These applications highlight the versatility of calcium fumarate as both a preventive supplement and a therapeutic agent for specific medical conditions related to calcium metabolism.

| Jurisdiction | Regulatory Designation | Permitted Uses |

|---|---|---|

| European Union | E367 | Food additive, particularly as acidity regulator |

| United States | 21CFR§172.350 | Dietary and nutritional additive |

| International | GRAS (Generally Recognized As Safe) | Food ingredient, supplement component |

The established regulatory status of calcium fumarate provides assurance of its safety profile when used according to recommended guidelines and supports its continued application in various products.

Comparison with Other Calcium Salts

Calcium fumarate is one of several calcium salts used in dietary supplements and fortified foods. Understanding how it compares to other calcium sources helps in selecting the most appropriate form for specific applications.

Comparative Properties

Beyond absorption, calcium salts differ in various functional properties that influence their application in different products:

Table 5: Functional Properties Comparison of Different Calcium Salts

| Calcium Salt | Calcium Content (approximate) | Solubility | pH Effect | Primary Applications |

|---|---|---|---|---|

| Calcium Fumarate | 26% | Moderate (1.8g/100mL water) | Mildly acidic | Supplements, food fortification, pH control |

| Calcium Carbonate | 40% | Low | Alkaline | Supplements, antacids, food fortification |

| Calcium Citrate | 21% | High | Acidic | Supplements, food fortification |

| Calcium Phosphate | 38% | Low | Neutral | Food fortification, pharmaceuticals |

Calcium fumarate offers a balanced profile of properties, making it suitable for various applications where both calcium content and functional characteristics are important considerations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume